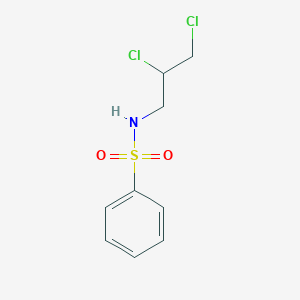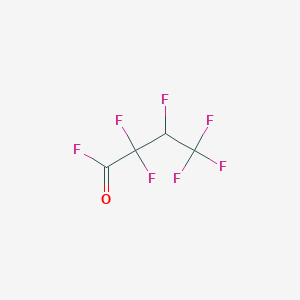
Octadeca-1,3,5,7,9,11,13,15,17-nonaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-1,3,5,7,9,11,13,15,17-nonaene: is a polyunsaturated hydrocarbon with a unique structure characterized by nine conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-1,3,5,7,9,11,13,15,17-nonaene typically involves the use of specific precursors and catalysts. One common method involves the cyclization of linear polyenes under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Octadeca-1,3,5,7,9,11,13,15,17-nonaene undergoes various chemical reactions, including:
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Chlorine, bromine, and iodine in the presence of light or heat.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Octadeca-1,3,5,7,9,11,13,15,17-nonaene is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the production of polymers and other advanced materials .
Biology: In biological research, this compound is studied for its potential role in cell membrane dynamics and signaling pathways. Its ability to interact with lipid bilayers makes it a subject of interest in membrane biophysics .
Medicine: Although not widely used in medicine, this compound is investigated for its potential anti-inflammatory and antioxidant properties. These properties could make it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of Octadeca-1,3,5,7,9,11,13,15,17-nonaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Octadeca-9,11,13-trienoic acid: A conjugated linolenic acid with three double bonds at positions 9, 11, and 13.
Octadeca-11,13,15-trienoic acid: Another conjugated linolenic acid with double bonds at positions 11, 13, and 15.
Uniqueness: Octadeca-1,3,5,7,9,11,13,15,17-nonaene is unique due to its nine conjugated double bonds, which provide it with distinct chemical and physical properties.
Properties
CAS No. |
3227-86-9 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C18H20/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H,1-2H2 |
InChI Key |
WKVJZDZQEMUPHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC=CC=CC=CC=CC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


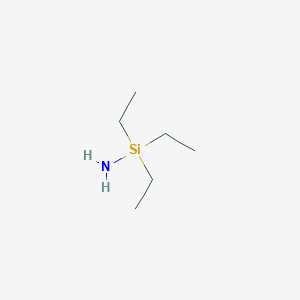
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
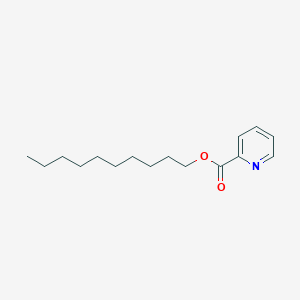
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)


![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
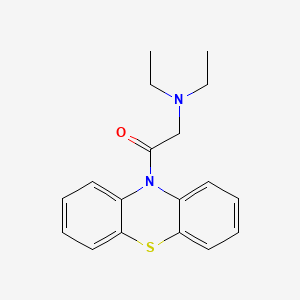
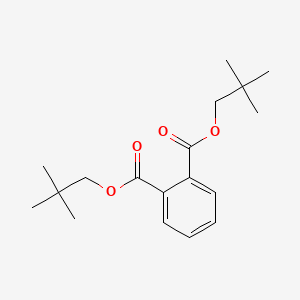
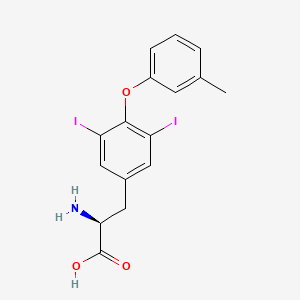
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
